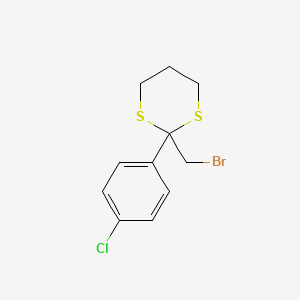![molecular formula C15H11NOS2 B14235559 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde CAS No. 255833-19-3](/img/structure/B14235559.png)
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde is a compound that features a benzothiazole ring attached to a benzaldehyde moiety through a sulfanyl (thioether) linkage. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde typically involves the reaction of 2-mercaptobenzothiazole with 4-formylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzoic acid.
Reduction: 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzyl alcohol.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde is primarily attributed to its ability to interact with specific molecular targets. The benzothiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Similar structure but with a benzimidazole ring instead of a benzothiazole ring.
4-[(1H-Benzoxazol-2-yl)sulfanyl]benzaldehyde: Contains a benzoxazole ring, offering different biological activities.
Uniqueness
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde is unique due to the presence of the benzothiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials .
Eigenschaften
CAS-Nummer |
255833-19-3 |
|---|---|
Molekularformel |
C15H11NOS2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzaldehyde |
InChI |
InChI=1S/C15H11NOS2/c17-9-11-5-7-12(8-6-11)10-18-15-16-13-3-1-2-4-14(13)19-15/h1-9H,10H2 |
InChI-Schlüssel |
KDQWKDNFKVDSPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)


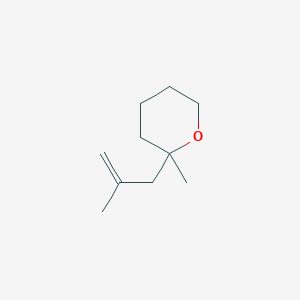
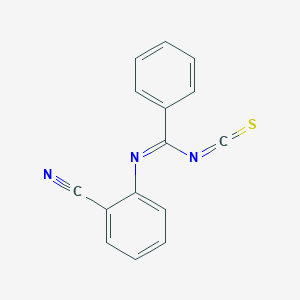
![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)
![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
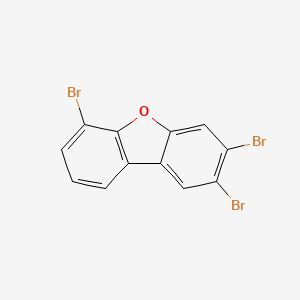
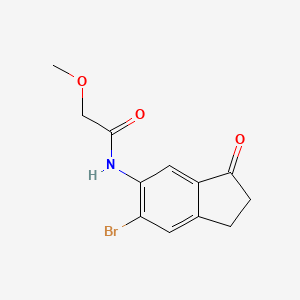

![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)
